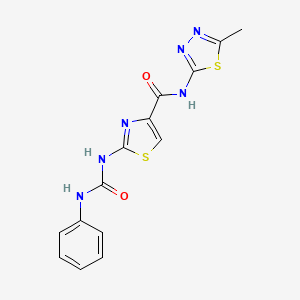
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and 2-aminothiazole-4-carboxamide as starting materials.
Reaction Steps: The process involves the formation of an intermediate phenyl isocyanate, which reacts with the amine group of 2-aminothiazole-4-carboxamide.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and control reaction parameters.
Purification: The final product is purified using crystallization techniques or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Dimethylformamide (DMF), elevated temperatures
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: Derivatives with different substituents replacing the phenyl group.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: The compound has shown potential in treating various diseases, including cancer, due to its ability to interact with biological targets. Industry: It is used in the synthesis of dyes and pigments, leveraging its chemical stability and reactivity.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring structure allows it to cross cellular membranes and bind to these targets, leading to biological responses. The exact mechanism may involve inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Thiadiazole Derivatives: Other thiadiazole-based compounds with varying substituents and functional groups.
Urea Derivatives: Compounds containing urea linkages with different aromatic or aliphatic groups.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-phenylureido)thiazole-4-carboxamide stands out due to its specific combination of thiadiazole and urea moieties, which contribute to its unique biological and chemical properties.
This compound represents a valuable addition to the field of medicinal chemistry, with potential applications in drug development and industrial synthesis. Its unique structure and reactivity make it a versatile tool for researchers and chemists alike.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S2/c1-8-19-20-14(24-8)17-11(21)10-7-23-13(16-10)18-12(22)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,17,20,21)(H2,15,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZBOQQQLFHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














